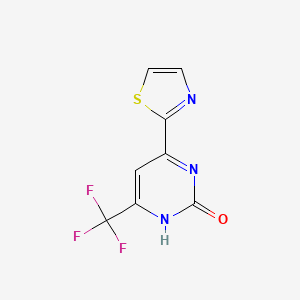
2-Hydroxy-6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains both pyrimidine and thiazole rings. The presence of the trifluoromethyl group and the hydroxyl group makes this compound particularly interesting for various chemical and biological applications. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and an α-haloketone.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using an appropriate oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Hydroxy-6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to reduce the pyrimidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a reduced pyrimidine or removal of the trifluoromethyl group.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
2-Hydroxy-6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-Hydroxy-6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating their function. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes, while the hydroxyl group can form hydrogen bonds with target molecules, increasing binding affinity.
相似化合物的比较
Similar Compounds
2-Hydroxy-4-(trifluoromethyl)pyrimidine: Lacks the thiazole ring, which may reduce its biological activity.
6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidine: Lacks the hydroxyl group, which may affect its chemical reactivity and binding affinity.
2-Hydroxy-6-(thiazol-2-yl)pyrimidine: Lacks the trifluoromethyl group, which may reduce its ability to penetrate cell membranes.
Uniqueness
2-Hydroxy-6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidine is unique due to the combination of the hydroxyl group, thiazole ring, and trifluoromethyl group. This combination provides a balance of chemical reactivity, biological activity, and membrane permeability, making it a valuable compound for various applications.
属性
分子式 |
C8H4F3N3OS |
|---|---|
分子量 |
247.20 g/mol |
IUPAC 名称 |
4-(1,3-thiazol-2-yl)-6-(trifluoromethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C8H4F3N3OS/c9-8(10,11)5-3-4(13-7(15)14-5)6-12-1-2-16-6/h1-3H,(H,13,14,15) |
InChI 键 |
PEZOGJJXWLNYDN-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=N1)C2=NC(=O)NC(=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















